molecular formula C10H15NO2 B151421 (3,5-Dimethoxybenzyl)methylamine CAS No. 77775-71-4

(3,5-Dimethoxybenzyl)methylamine

Cat. No. B151421
CAS RN: 77775-71-4
M. Wt: 181.23 g/mol
InChI Key: AZLYFFWKOFXIRJ-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethoxybenzyl)methylamine is a chemical structure that is part of various research studies due to its relevance in photochemistry and as a model for understanding the behavior of certain chemical reactions and structures. Although the provided papers do not directly discuss (3,5-Dimethoxybenzyl)methylamine, they do involve closely related compounds that can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as those discussed in the papers, often involves multi-step reactions with careful selection of starting materials and reaction conditions. For example, the synthesis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model for benzoxazine monomers, is achieved through a process that includes ring-opening polymerization, as indicated by the vibrational assignments in the fingerprint region of the infrared and Raman spectra . Similarly, the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, a potential dopamine D_4 receptor ligand, involves a two-step reaction starting from 3,4-dimethoxyphenol .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate was determined by X-ray analysis, revealing an orthorhombic crystal system . The structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine was also elucidated using X-ray crystallography, providing insights into the hydrogen-bonding characteristics of the compound .

Chemical Reactions Analysis

The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has been studied, showing the generation of isomeric triene derivatives and suggesting SN1 reactivity with an early transition state . This indicates that (3,5-Dimethoxybenzyl)methylamine could potentially undergo similar photochemical reactions, leading to the formation of various products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to (3,5-Dimethoxybenzyl)methylamine can be inferred from studies on their vibrational spectra, solvolytic reactivity, and crystal structures. For example, the vibrational assignments provide information on the molecular vibrations and the structure of the compounds . The solvolytic reactivity of the isomeric triene derivatives suggests information about the stability and reactivity of the compounds . The crystal structure analysis offers data on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Scientific Research Applications

Novel Recovery of Nano-Structured Ceria

(3,5-Dimethoxybenzyl)methylamine derivatives have been used in the recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition. This process is significant in the field of materials science, particularly in the synthesis and characterization of ceria powder which has potential applications in catalysis and as an oxygen storage component (Veranitisagul et al., 2011).

Synthesis of 5-Substituted-Resorcinols

In organic chemistry, 3,5-dimethoxybenzyl methyl ether, a compound related to (3,5-Dimethoxybenzyl)methylamine, has been utilized for reductive lithiation. This method is used for generating 3,5-dimethoxybenzyllithium, a valuable intermediate in synthesizing 5-substituted natural and non-natural resorcinols, indicating its significance in synthetic organic methodologies (Azzena et al., 2003).

Oxidation Mechanism Studies

(3,5-Dimethoxybenzyl)methylamine derivatives have been instrumental in studying the oxidation mechanisms of benzyl alcohol derivatives. Research in this area contributes to a deeper understanding of oxidation reactions and electron transfer processes, which are fundamental in various chemical reactions and industrial processes (Morimoto et al., 2012).

Photoreactivity Studies in Benzyl Derivatives

Studies have been conducted on the photochemistry of 3,5-dimethoxybenzyl compounds, exploring their photoreactivity and the formation of various derivatives. Such studies are important for understanding photochemical reactions which have applications in fields like materials science and photonics (DeCosta et al., 2000).

Coordination Chemistry and Supramolecular Structures

(3,5-Dimethoxybenzyl)methylamine has been used in the formation of supramolecular structures involving copper ions. These studies contribute to the field of coordination chemistry, particularly in understanding host-guest interactions based on coordination and hydrogen bonds (Phongtamrug et al., 2005).

Structural Properties and Synthesis

Research has also focused on the structural properties of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide. Such studies are important for the synthesis of new materials and understanding their crystal structures, which is crucial in material science and engineering (Pan et al., 2005).

Safety And Hazards

“(3,5-Dimethoxybenzyl)methylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“(3,5-Dimethoxybenzyl)methylamine” has been used in the preparation of trisammonium tris (hexafluoro phosphate) salt. It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach . This suggests potential future applications in the synthesis of complex molecular structures.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYFFWKOFXIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxybenzyl)methylamine

CAS RN

77775-71-4
Record name [(3,5-dimethoxyphenyl)methyl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
WJ Burke, RP Smith, C Weatherbee - Journal of the American …, 1952 - ACS Publications
Condensation of phenols with formaldehyde and primary amines is shown to yield N, N-bis-(hydroxybenzyl)-amines di-rectly in certain instances. Evidence is presented which indicates …
Number of citations: 96 pubs.acs.org
KM Beck, KE Hamlin, AW Weston - Journal of the American …, 1952 - ACS Publications
Several analogs of l-(J>-chlorobenzhydryl)-4-methylpiperazine (II) containing C-alkyl substituents on the piperazine nu-cleus have been prepared as antihistaminic drugs. The …
Number of citations: 22 pubs.acs.org

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